4-[3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol
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Overview
Description
3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane is a complex organic compound characterized by multiple hydroxyl groups attached to a heptane backbone. This compound is notable for its potential antioxidant properties and its relevance in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane typically involves multi-step organic reactions. One common method includes the use of protected hydroxyl groups to prevent unwanted side reactions. The synthesis starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. For instance, the use of protecting groups such as silyl ethers or acetals can be crucial in maintaining the integrity of the hydroxyl groups during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process often requires stringent control of temperature, pressure, and pH to optimize the reaction efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydroxyl groups on antioxidant properties.
Biology: The compound’s antioxidant properties make it a candidate for studying cellular protection mechanisms against oxidative stress.
Industry: Used in the formulation of antioxidant additives for food and cosmetic products.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The multiple hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
Compared to these similar compounds, 3,5-Dihydroxy-1-(3,4-dihydroxyphenyl)-7-(4-hydroxyphenyl)heptane has a more complex structure with additional hydroxyl groups and a longer carbon chain. This complexity may enhance its antioxidant properties and broaden its range of applications in scientific research and industry .
Properties
IUPAC Name |
4-[3,5-dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c20-15-6-1-13(2-7-15)3-8-16(21)12-17(22)9-4-14-5-10-18(23)19(24)11-14/h1-2,5-7,10-11,16-17,20-24H,3-4,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTITIJKWVRJMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(CCC2=CC(=C(C=C2)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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